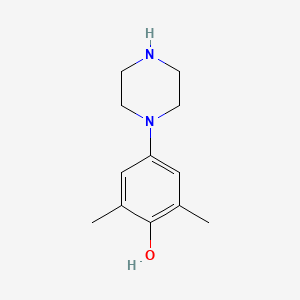

2,6-Dimethyl-4-(piperazin-1-yl)phenol

Description

BenchChem offers high-quality 2,6-Dimethyl-4-(piperazin-1-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-(piperazin-1-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2,6-dimethyl-4-piperazin-1-ylphenol |

InChI |

InChI=1S/C12H18N2O/c1-9-7-11(8-10(2)12(9)15)14-5-3-13-4-6-14/h7-8,13,15H,3-6H2,1-2H3 |

InChI Key |

DIOLUZNURULGGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4-(piperazin-1-yl)phenol: Synthesis, Characterization, and Potential Applications

Disclaimer: The following technical guide addresses the chemical structure and potential properties of 2,6-Dimethyl-4-(piperazin-1-yl)phenol. It is important to note that this specific molecule is not extensively documented in publicly available scientific literature. Therefore, this guide has been constructed by a Senior Application Scientist, leveraging expert knowledge in organic chemistry and data from closely related analogues. The proposed synthesis, characterization data, and applications are based on established scientific principles and should be considered predictive until experimentally verified.

Introduction

The molecular scaffold of 2,6-Dimethyl-4-(piperazin-1-yl)phenol integrates three key pharmacophoric features: a sterically hindered phenol, a piperazine ring, and an N-aryl linkage. The 2,6-dimethylphenol moiety is a well-known structural motif in medicinal chemistry, often associated with antioxidant properties and, in some contexts, anesthetic effects.[1] The piperazine ring is a ubiquitous "privileged structure" in drug discovery, prized for its ability to improve pharmacokinetic properties and serve as a versatile linker to engage with biological targets.[2] The combination of these fragments into a single molecule suggests a rich potential for diverse biological activities, from central nervous system (CNS) modulation to antimicrobial applications.[2][3][4][5] This guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential exploration of this promising, yet under-documented, chemical entity.

Physicochemical Properties

The predicted physicochemical properties of 2,6-Dimethyl-4-(piperazin-1-yl)phenol are summarized in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in biological systems and for the design of experimental protocols.

| Property | Predicted Value | Method |

| Molecular Formula | C₁₂H₁₈N₂O | - |

| Molecular Weight | 206.28 g/mol | - |

| LogP | 2.35 | XLogP3 |

| Hydrogen Bond Donors | 2 | Cactvs |

| Hydrogen Bond Acceptors | 3 | Cactvs |

| Topological Polar Surface Area | 35.5 Ų | Cactvs |

| Boiling Point | ~350-400 °C | Estimation |

| Melting Point | ~180-200 °C | Estimation |

Proposed Synthesis: A Modern Approach

The synthesis of N-arylpiperazines is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds.[6][7][8][9] This approach is proposed for the synthesis of 2,6-Dimethyl-4-(piperazin-1-yl)phenol, starting from a readily available halogenated 2,6-dimethylphenol.

The proposed synthetic workflow is illustrated below:

Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system; successful synthesis and isolation of the product with the predicted characterization data would validate the proposed methodology.

-

Reaction Setup: In a nitrogen-flushed glovebox, a 100 mL Schlenk flask is charged with 4-bromo-2,6-dimethylphenol (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (NaOtBu, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq).

-

Solvent Addition: Anhydrous toluene (50 mL) is added to the flask.

-

Reaction Conditions: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of water (50 mL). The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,6-Dimethyl-4-(piperazin-1-yl)phenol.

Predicted Spectroscopic Characterization

The following spectroscopic data are predicted for 2,6-Dimethyl-4-(piperazin-1-yl)phenol based on the analysis of its structural components and data from analogous compounds.[10][11][12][13][14][15][16]

¹H NMR (400 MHz, CDCl₃):

-

δ 6.65 (s, 2H): Aromatic protons on the phenol ring. The singlet is due to the symmetrical substitution pattern.

-

δ 4.80 (s, 1H): Phenolic hydroxyl proton. This peak may be broad and its chemical shift can be concentration-dependent.

-

δ 3.10 (t, J = 5.0 Hz, 4H): Methylene protons of the piperazine ring adjacent to the phenyl group.

-

δ 3.00 (t, J = 5.0 Hz, 4H): Methylene protons of the piperazine ring adjacent to the secondary amine.

-

δ 2.25 (s, 6H): Methyl protons at the 2 and 6 positions of the phenol ring.

-

δ 1.90 (s, 1H): Amine proton of the piperazine ring. This peak may be broad.

¹³C NMR (101 MHz, CDCl₃):

-

δ 152.0: Carbon attached to the hydroxyl group.

-

δ 145.0: Aromatic carbon attached to the piperazine nitrogen.

-

δ 129.0: Aromatic carbons bearing the methyl groups.

-

δ 118.0: Aromatic carbons ortho to the piperazine substituent.

-

δ 50.0: Piperazine carbons attached to the phenyl ring.

-

δ 46.0: Piperazine carbons adjacent to the secondary amine.

-

δ 17.0: Methyl carbons.

Mass Spectrometry (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak at m/z = 206. The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of methyl groups.[17][18]

Potential Applications in Drug Discovery

The unique combination of a hindered phenol and an N-arylpiperazine suggests several promising avenues for investigation in drug discovery.

-

Central Nervous System (CNS) Activity: N-arylpiperazine derivatives are well-established ligands for various CNS receptors, including serotonergic and dopaminergic receptors.[19][20] The 2,6-dimethylphenyl moiety could influence the selectivity and affinity for these receptors, potentially leading to novel treatments for depression, anxiety, or schizophrenia.

-

Antimicrobial and Antifungal Activity: Both phenol and piperazine derivatives have been reported to exhibit antimicrobial and antifungal properties.[3][4][5][21] The target molecule could be investigated for its efficacy against a range of pathogens.

The hypothetical signaling pathway below illustrates a potential mechanism of action if the compound were to act as a serotonin receptor antagonist, a common activity for N-arylpiperazines.

Caption: Hypothetical antagonistic action on a Gq-coupled serotonin receptor.

Conclusion

While 2,6-Dimethyl-4-(piperazin-1-yl)phenol remains a molecule with a limited public research footprint, its structural components point towards a high potential for interesting biological activities. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable and efficient method for its preparation, which would enable its empirical characterization and biological evaluation. This technical guide serves as a foundational document to inspire and direct future research into this promising area of medicinal chemistry.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 26, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 2,6-Dimethylphenol (FDB008878). Retrieved February 26, 2026, from [Link]

-

Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011, December 28). PubMed. Retrieved February 26, 2026, from [Link]

-

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, March 28). PeerJ. Retrieved February 26, 2026, from [Link]

-

Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011, December 28). MDPI. Retrieved February 26, 2026, from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Piperazine, 1-phenyl-. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022, August 12). Semantic Scholar. Retrieved February 26, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Review Exploring Biological Potentials of Piperazines. (n.d.). Hilaris Publisher. Retrieved February 26, 2026, from [Link]

-

1-Phenylpiperazine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 26, 2026, from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. (2021, May 8). MDPI. Retrieved February 26, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Piperazine, 1-phenyl-. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]

-

Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. (2020, August 27). PubMed. Retrieved February 26, 2026, from [Link]

-

The N-arylpiperazine derivatives tested in vitro as the inhibitors of a... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025, June 11). MDPI. Retrieved February 26, 2026, from [Link]

-

Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (2020, August 27). PMC. Retrieved February 26, 2026, from [Link]

-

Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. (2022, April 13). ResearchGate. Retrieved February 26, 2026, from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. (2017, May 11). PubMed. Retrieved February 26, 2026, from [Link]

Sources

- 1. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. Page loading... [wap.guidechem.com]

- 11. rsc.org [rsc.org]

- 12. 2,6-Dimethylphenol(576-26-1) 1H NMR [m.chemicalbook.com]

- 13. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. 4-(Piperazin-1-yl)phenol | 56621-48-8 [sigmaaldrich.com]

- 17. Piperazine, 1-phenyl- [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Piperazinyl)-2,6-xylenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 4-(1-Piperazinyl)-2,6-xylenol. As a molecule combining the structural features of a hindered phenol (2,6-xylenol) and a pharmacologically significant heterocycle (piperazine), it holds potential for exploration in medicinal chemistry and materials science. Due to its novelty, a registered CAS number has not been identified. This guide, therefore, focuses on a proposed synthetic route, detailed experimental protocols, and state-of-the-art analytical techniques for its characterization. The methodologies are presented with the rationale behind the experimental choices, ensuring scientific integrity and providing a self-validating framework for researchers.

Introduction: The Rationale for 4-(1-Piperazinyl)-2,6-xylenol

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of drug discovery. The target molecule, 4-(1-Piperazinyl)-2,6-xylenol, is a unique hybrid structure. The 2,6-xylenol moiety, a sterically hindered phenol, is a known building block for antioxidants and engineering resins.[1] The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of approved drugs due to its favorable pharmacokinetic properties.[2] The combination of these two fragments in 4-(1-Piperazinyl)-2,6-xylenol suggests potential applications as a novel antioxidant, a ligand for biological targets, or a monomer for specialty polymers. This guide provides a hypothetical, yet plausible, pathway for its synthesis and characterization.

Proposed Synthesis of 4-(1-Piperazinyl)-2,6-xylenol

A robust and versatile method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction is well-suited for the formation of the C-N bond between an aryl halide and an amine.[5] The proposed synthesis of 4-(1-Piperazinyl)-2,6-xylenol will, therefore, involve the Buchwald-Hartwig amination of a halogenated 2,6-xylenol derivative with a protected piperazine, followed by deprotection.

Synthesis of Precursors

The necessary precursors for this synthesis are a halogenated 2,6-xylenol and a mono-protected piperazine.

-

4-Bromo-2,6-dimethylphenol: This can be synthesized from 4-amino-2,6-dimethylphenol (CAS: 15980-22-0) via a Sandmeyer-type reaction.[6]

-

N-Boc-piperazine: This commercially available reagent is used to prevent double arylation of the piperazine ring.

Buchwald-Hartwig Amination Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis of N-Boc-4-(1-Piperazinyl)-2,6-xylenol.

Materials:

-

4-Bromo-2,6-dimethylphenol

-

N-Boc-piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-2,6-dimethylphenol (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand. Add Pd₂(dba)₃ (0.02 eq) and tBuXPhos (0.04 eq) to anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere (argon or nitrogen).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection of N-Boc-4-(1-Piperazinyl)-2,6-xylenol

The final step is the removal of the Boc protecting group to yield 4-(1-Piperazinyl)-2,6-xylenol.

Materials:

-

N-Boc-4-(1-Piperazinyl)-2,6-xylenol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the purified N-Boc-4-(1-Piperazinyl)-2,6-xylenol in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-(1-Piperazinyl)-2,6-xylenol.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4-(1-Piperazinyl)-2,6-xylenol.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the newly synthesized 4-(1-Piperazinyl)-2,6-xylenol. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the xylenol ring, the methyl groups, and the methylene protons of the piperazine ring. The integration of these signals should match the expected proton count. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, methyl carbons, and piperazine carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₂₂N₂O. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (phenol), N-H stretching (secondary amine in piperazine), C-N stretching, and aromatic C-H stretching. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a suitable starting point for method development. The purity should be determined by calculating the peak area percentage at an appropriate UV wavelength.

Potential Applications and Future Directions

The unique structure of 4-(1-Piperazinyl)-2,6-xylenol suggests several avenues for further research:

-

Antioxidant Activity: The sterically hindered phenolic moiety may impart significant antioxidant properties. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be used to evaluate this potential.

-

Pharmacological Screening: The piperazine core is a well-established pharmacophore.[7] The compound could be screened against a panel of biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, to identify potential therapeutic activities.

-

Polymer Chemistry: As a bifunctional monomer, it could be used in the synthesis of novel poly(phenylene oxide)-based polymers with modified properties.

Safety and Handling

While specific toxicity data for 4-(1-Piperazinyl)-2,6-xylenol is not available, it should be handled with the standard precautions for a novel chemical compound. Based on its constituent parts, potential hazards may include skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of the novel compound 4-(1-Piperazinyl)-2,6-xylenol. By leveraging the well-established Buchwald-Hartwig amination, a plausible and efficient synthetic route has been proposed. The detailed protocols for synthesis and analytical characterization provide a solid foundation for researchers to produce and validate this new chemical entity. The potential applications in medicinal chemistry and materials science make 4-(1-Piperazinyl)-2,6-xylenol an intriguing target for future scientific exploration.

References

-

PubChem. Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-. Available from: [Link]

-

U.S. Environmental Protection Agency. Phenol, 4-[6-(4-methyl-1-piperazinyl)[2,6'-bi-1H-benzimidazol]-2'-yl]-, hydrochloride (1:3) - Substance Details. Available from: [Link]

-

WIPO Patentscope. Process preparation method of 4-substituted-2, 6-dimethylphenol. Available from: [Link]

-

Worldofchemicals.com. Cas no 15980-22-0 (4-Amino-2,6-dimethylphenol). Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. A general and convenient synthesis of N-aryl piperazines. Available from: [Link]

-

PrepChem.com. Synthesis of 4-amino-2,6-di-tert-butylphenol. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

PubChem. 4-Amino-2,6-dimethylphenol. Available from: [Link]

- Google Patents. US3714269A - Process for producing 2,6-dimethylphenol.

-

National Center for Biotechnology Information. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

PubMed. A concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions. Available from: [Link]

-

Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available from: [Link]

-

ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

- Google Patents. CN1240654C - Method for preparing 2,6-dimethylphenol.

-

Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. Available from: [Link]

-

CORE. TheOxidative Coupling of 2,6-Xylenol Catalyzed by Polymeric Complexes of Copper, 2*). Available from: [Link]

-

National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link]

-

ChemSynthesis. 2,6-dimethyl-1-(4-methylphenyl)-4-propylpiperazine. Available from: [Link]

-

PubMed. Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Available from: [Link]

-

National Center for Biotechnology Information. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Available from: [Link]

-

PubMed. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Available from: [Link]

-

MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. Available from: [Link]

-

NexantE2E. Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. Available from: [Link]

Sources

- 1. Xylenol (Dimethylphenol): Global Market Overview, Supply Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15980-22-0(4-Amino-2,6-dimethylphenol) | Kuujia.com [kuujia.com]

- 7. Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- | C22H32N4O | CID 15953884 - PubChem [pubchem.ncbi.nlm.nih.gov]

Engineering Novel Phenolic Piperazine Architectures: A Mechanistic and Methodological Guide to Next-Generation Antioxidants

As the demand for highly targeted, bioavailable antioxidants grows in the fields of neuroprotection, oncology, and polymer stabilization, traditional radical scavengers like Butylated Hydroxytoluene (BHT) and α-tocopherol are increasingly limited by their poor aqueous solubility and rapid metabolic degradation. To bypass these pharmacokinetic bottlenecks, researchers have pivoted toward hybridizing the potent radical-scavenging properties of phenols with the tunable, basic scaffold of the piperazine ring.

As an Application Scientist, I have structured this technical guide to explore the causality behind this molecular marriage. We will dissect the synthetic workflows, mechanistic pathways, and self-validating evaluation protocols required to develop and validate novel phenolic piperazine antioxidants.

The Mechanistic Rationale: Why Combine Phenol and Piperazine?

The design of a phenolic piperazine hybrid is not arbitrary; it is an exercise in rational pharmacophore engineering.

-

The Phenolic Payload (The "Warhead") : The hydroxyl group on the aromatic ring is the primary site of antioxidant activity. It neutralizes Reactive Oxygen Species (ROS) primarily through Hydrogen Atom Transfer (HAT) . The resulting phenoxyl radical is stabilized by resonance across the aromatic ring.

-

The Piperazine Scaffold (The "Anchor") : Piperazine is a six-membered saturated ring containing two opposing nitrogen atoms. It serves three critical functions:

-

Solubility & Bioavailability : With a pKa of approximately 9.8, the piperazine ring is protonated at physiological pH, drastically increasing aqueous solubility and facilitating cellular membrane transport.

-

Electronic Modulation : The lone pairs on the piperazine nitrogens can participate in Sequential Proton Loss Electron Transfer (SPLET) . By acting as an intramolecular base, the piperazine ring can lower the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, accelerating radical quenching kinetics.

-

Structural Modularity : The secondary amines of piperazine allow for easy functionalization with other active moieties, such as triazines [2], xanthines [3], or benzene sulfonamides[4].

-

Visualization of the ROS Scavenging Pathway

Fig 1: Dual mechanistic pathways (HAT and SPLET) of ROS neutralization by phenolic piperazines.

Synthetic Workflows: The Mannich Condensation

While nucleophilic substitution is commonly used to append piperazines to complex heterocycles (like 1,3,5-triazines [2]), the Mannich reaction remains the most elegant, atom-economical route to directly synthesize bis-phenolic piperazines [1].

The causality behind choosing the Mannich reaction lies in its regioselectivity. Formaldehyde and the secondary amine of piperazine form a highly reactive iminium ion in situ. This electrophile exclusively attacks the electron-rich ortho or para positions of the phenol, ensuring a high-yield, single-step assembly of the hybrid molecule.

Step-by-Step Protocol: Synthesis of 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine

This protocol is designed with self-validating checkpoints to ensure intermediate purity and reaction completion.

-

Reagent Preparation : Dissolve 2.0 equivalents of p-t-butylphenol and 1.0 equivalent of piperazine in absolute ethanol (0.5 M concentration).

-

Causality: Absolute ethanol is chosen as a protic solvent to stabilize the transition state of the iminium ion without introducing water that could reverse the condensation.

-

-

Electrophile Generation : Add 2.5 equivalents of paraformaldehyde portion-wise under continuous magnetic stirring at room temperature.

-

Condensation & Reflux : Elevate the temperature to 80°C and reflux for 12–24 hours.

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The disappearance of the p-t-butylphenol spot (visualized under UV or iodine vapor) validates reaction completion.

-

-

Isolation : Cool the mixture to 4°C overnight to induce crystallization. Filter the resulting white precipitate under vacuum.

-

Purification : Recrystallize the crude product from hot ethanol to yield pure 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine. Verify purity via

H NMR (looking for the characteristic methylene bridge protons around

Fig 2: Atom-economical Mannich condensation workflow for synthesizing phenolic piperazines.

Self-Validating Antioxidant Evaluation Protocols

When evaluating bulky phenolic piperazine derivatives, relying solely on the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can yield false negatives due to steric hindrance. The nitrogen-centered DPPH radical is shielded by phenyl rings, making it difficult for bulky antioxidants to access.

Therefore, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation assay is the gold standard for these architectures [3]. ABTS is less sterically hindered, reacts rapidly via both HAT and SET pathways, and is highly soluble in both aqueous and organic media.

Step-by-Step Protocol: Optimized ABTS Kinetic Assay

-

Radical Generation : Mix equal volumes of 7.0 mM aqueous ABTS solution and 2.45 mM potassium persulfate (

). -

Incubation : Store the mixture in the dark at room temperature for 12–16 hours to allow complete radical cation (ABTS

) formation. -

Assay Validation (Critical Step) : Dilute the ABTS

solution with absolute ethanol until the absorbance at 734 nm reads 0.70 ± 0.02 .-

Causality: This specific optical density ensures the radical concentration is within the linear dynamic range of the spectrophotometer, adhering strictly to the Beer-Lambert law. If the OD is too high, the detector saturates; if too low, the signal-to-noise ratio compromises the data.

-

-

Sample Incubation : Add 10 µL of the phenolic piperazine derivative (at varying concentrations) to 990 µL of the standardized ABTS

solution. -

Control & Blanking :

-

Negative Control: 10 µL ethanol + 990 µL ABTS

. -

Positive Control: 10 µL Trolox or BHT + 990 µL ABTS

. -

Sample Blank: 10 µL sample + 990 µL ethanol (to subtract any intrinsic absorbance of the piperazine derivative at 734 nm).

-

-

Measurement : Incubate for exactly 60 minutes in the dark, then measure absorbance at 734 nm. Calculate the percentage of inhibition and derive the IC

/EC

Quantitative Data: Comparative Efficacy

The structural modularity of the piperazine ring allows for drastic tuning of antioxidant potency. The table below synthesizes quantitative data from recent literature, demonstrating how different functionalizations impact the IC

| Compound Architecture | Core Scaffold | Assay | IC | Reference |

| 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazine | Bis-phenol Piperazine | DPPH | 0.84 nM* | Prabawati (2016) [1] |

| Compound 3c | Xanthine-Piperazine-Phenol | ABTS | 3.45 µM | Andonova et al. (2014) [3] |

| Compound 13 | Triazine-Piperazine-Phenol | ABTS | 17.16 µM | Havránková et al. (2020) [2] |

| Compound 4 | Benzene Sulfonamide-Piperazine | FRAP | 80.0 µM | Z. Naturforsch. C (2024) [4] |

| BHT (Industry Standard) | Monophenol | ABTS | 26.29 µM | Andonova et al. (2014) [3] |

*Note: The exceptionally low IC

Conclusion

The literature surrounding novel phenolic piperazine antioxidants confirms that these hybrid molecules solve the fundamental flaws of traditional lipophilic antioxidants. By utilizing the piperazine ring as an electronic modulator and solubility enhancer, chemists can design highly potent, bioavailable radical scavengers. Future drug development should focus on exploiting the basicity of the piperazine ring to target these antioxidants specifically to the acidic microenvironments of tumors or the proton gradients of mitochondria.

References

-

Synthesis of 1,4-bis[(1-hydroxy-4-t-butyl-phenyl) methyl]piperazine as antioxidants Source: Molekul, 11(2), 220. (2016). URL:[Link]

-

Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs Source: Molecules, 25(8), 1787. (2020). URL:[Link]

-

Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 Source: Biotechnology & Biotechnological Equipment, 28(6). (2014). URL:[Link]

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies Source: Zeitschrift für Naturforschung C. (2024). URL:[Link]

2,6-dimethyl-4-piperazinylphenol molecular weight

An In-Depth Technical Guide to 2,6-Dimethyl-4-piperazinylphenol

Executive Summary: This technical guide provides a comprehensive scientific overview of 2,6-dimethyl-4-piperazinylphenol, a molecule combining the sterically hindered phenol moiety of 2,6-dimethylphenol with the versatile piperazine scaffold. While specific literature on this exact compound is sparse, this document synthesizes information based on the well-established chemistry and pharmacology of its constituent parts. The core focus is the molecule's molecular weight, physicochemical properties, proposed synthesis, analytical characterization, and potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore this and similar chemical entities. The assumed structure for this guide is 4-(piperazin-1-yl)-2,6-dimethylphenol .

Introduction

The Synergy of Phenolic and Piperazine Scaffolds

In medicinal chemistry, the combination of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents. The piperazine ring is a classic example of a "privileged scaffold," a molecular framework that can bind to multiple receptor types. It is a six-membered heterocycle with two nitrogen atoms at opposite positions, granting it conformational flexibility and the ability to modulate physicochemical properties like basicity and solubility.[1] This versatility has led to its incorporation into a wide array of approved drugs, including antipsychotics, antidepressants, and anticancer agents.[2][3]

The 2,6-dimethylphenol moiety, also known as 2,6-xylenol, is a sterically hindered phenol. The methyl groups adjacent to the hydroxyl group influence its electronic and steric properties, often enhancing its antioxidant capabilities while reducing potential toxicity associated with less substituted phenols.[4][5] This structure is a key intermediate in the synthesis of high-performance polymers and various pharmaceutical agents.[5][6]

Rationale and Scope

The hypothetical molecule, 2,6-dimethyl-4-piperazinylphenol, represents a logical fusion of these two important scaffolds. The direct linkage of the piperazine nitrogen to the phenolic ring at the para-position creates a structure with potential for a unique pharmacological profile. This guide provides a detailed technical exploration of this compound, beginning with its fundamental molecular properties.

Molecular Profile and Physicochemical Properties

Chemical Structure and Molecular Weight

The structure of interest is 4-(piperazin-1-yl)-2,6-dimethylphenol. Based on this structure, the molecular formula and weight have been calculated.

| Property | Value |

| IUPAC Name | 4-(piperazin-1-yl)-2,6-dimethylphenol |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 220.29 g/mol |

| CAS Number | Not assigned. A related, simpler compound, 4-(piperazin-1-yl)phenol, has the CAS number 56621-48-8.[7] |

Calculated Physicochemical Properties

Predictive models are essential for estimating the drug-like properties of novel compounds. The following table summarizes key calculated parameters.

| Parameter | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water) | ~2.1 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good oral absorption and cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~36.8 Ų | Suggests good potential for blood-brain barrier penetration. |

| pKa (Most Basic) | ~8.5 - 9.0 | The secondary amine of the piperazine ring is the most basic site, allowing for salt formation to improve solubility. |

| Hydrogen Bond Donors | 2 (OH, NH) | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 2 (O, N) | Contributes to target binding and solubility. |

Synthesis and Purification

A robust synthetic route is critical for producing the target compound with high purity for further study. A plausible and efficient method is the Buchwald-Hartwig amination.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The proposed synthesis involves the reaction of a halogenated 2,6-dimethylphenol with piperazine.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. neuroquantology.com [neuroquantology.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. p-(1-Piperazinyl)phenol | C10H14N2O | CID 92467 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Piperazinyl Phenols: A Technical Guide for Drug Development Professionals

Abstract

The piperazinyl phenol scaffold is a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the pharmacological effects of this important class of compounds. By dissecting the intricate interplay between the phenolic and piperazine moieties, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for the rational design and optimization of novel therapeutics. This document delves into the synthetic strategies, key experimental protocols, and the nuanced effects of structural modifications on target affinity and functional activity, with a particular focus on G-protein coupled receptors (GPCRs) and enzymes.

Introduction: The Piperazine and Phenol Moieties in Synergy

The prevalence of the piperazine ring in a vast number of approved drugs is a testament to its favorable physicochemical properties. Its basic nitrogens can be readily protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point with biological targets through hydrogen bonding or ionic interactions.[1][2][3] The piperazine scaffold also offers a synthetically tractable handle for introducing a variety of substituents at its N1 and N4 positions, allowing for fine-tuning of a molecule's pharmacological profile.[4]

When combined with a phenol group, the resulting piperazinyl phenol scaffold gains an additional layer of functionality. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, and its position on the aromatic ring (ortho, meta, or para) can significantly influence the molecule's conformation and interaction with target proteins.[5][6] This guide will systematically explore the SAR of this potent combination.

Synthetic Strategies for Piperazinyl Phenols

The synthesis of piperazinyl phenols can be approached through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the commercial availability of starting materials.

Nucleophilic Aromatic Substitution

A common and direct method involves the nucleophilic aromatic substitution of an activated aryl halide with a piperazine. For instance, a fluoro- or chloro-substituted nitrobenzene can be reacted with a mono-protected piperazine, followed by reduction of the nitro group and subsequent deprotection to yield the aminophenylpiperazine. This can then be converted to the corresponding phenol via a diazotization-hydrolysis sequence.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination offers a versatile and high-yielding route to N-arylpiperazines. This method allows for the coupling of a wide range of aryl halides or triflates with piperazine derivatives, often under milder conditions than traditional methods. The use of appropriate ligands is crucial for achieving high yields and tolerating various functional groups.

From Aminophenols

A straightforward approach involves the reaction of an aminophenol with bis(2-chloroethyl)amine hydrochloride. This one-pot reaction directly forms the piperazine ring on the aniline nitrogen.[1]

Experimental Protocol: Synthesis of 1-(4-hydroxyphenyl)piperazine

A detailed protocol for the synthesis of a parent 4-hydroxyphenyl)piperazine is as follows:

-

Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable high-boiling solvent such as diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (typically 130-140 °C) for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and basified with a strong base (e.g., NaOH) to a pH of >12. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-(4-hydroxyphenyl)piperazine.

Diagram: General Synthetic Workflow

Caption: General workflow for an in vitro enzyme inhibition assay.

In Vitro Evaluation Protocols

The biological evaluation of piperazinyl phenols typically involves a battery of in vitro assays to determine their affinity, functional activity, and potential liabilities.

GPCR Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK-293 cells with human D2 receptors). 2[5]. Assay Buffer: Use an appropriate buffer system for the specific receptor being studied.

-

Competition Assay: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (piperazinyl phenol). 4[5]. Incubation: Allow the binding to reach equilibrium (e.g., 2 hours at 27°C). 5[7]. Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

[5]#### 4.2. Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

cAMP Assays: For Gs or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels can be measured using various techniques, such as HTRF assays. *[8] Calcium Mobilization Assays: For Gq-coupled receptors, changes in intracellular calcium levels can be monitored using fluorescent calcium indicators.

-

β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.

[9]#### 4.3. In Vitro ADME-Toxicity Assays

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial in drug development.

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.

-

CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes.

-

Cytotoxicity: Determine the compound's toxicity in various cell lines using assays such as the MTT assay. *[10] Permeability: Assess the compound's ability to cross cell membranes using assays like the Caco-2 permeability assay.

Conclusion and Future Directions

The piperazinyl phenol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of a multi-pronged approach to lead optimization, considering not only the substituents on both the piperazine and phenyl rings but also the overall physicochemical properties of the molecule.

Future research in this area will likely focus on:

-

Subtype-Selective Ligands: The development of highly selective ligands for specific GPCR subtypes remains a key challenge and a major goal.

-

Bitopic Ligands: Designing ligands that can simultaneously engage both the orthosteric and allosteric sites of a receptor can lead to improved affinity and selectivity. *[11] Modulation of Signaling Pathways: A deeper understanding of how different piperazinyl phenol derivatives can bias GPCR signaling towards specific downstream pathways will open up new therapeutic possibilities.

-

In Silico Drug Design: The increasing use of computational methods, such as molecular docking and QSAR, will continue to accelerate the rational design of novel piperazinyl phenol derivatives with desired pharmacological profiles.

[12]By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of piperazinyl phenols and unlock their full therapeutic potential.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. museonaturalistico.it [museonaturalistico.it]

- 3. scilit.com [scilit.com]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. mdpi.com [mdpi.com]

- 12. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Mastering the Buchwald-Hartwig C-O Coupling for Sterically Hindered Phenols

Introduction: The Challenge and Opportunity of Diaryl Ether Synthesis

The diaryl ether motif is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Historically, the synthesis of these crucial C-O bonds, particularly for sterically demanding substrates, has been a significant challenge. Classical methods like the Ullmann condensation often require harsh reaction conditions, stoichiometric copper, and high temperatures, leading to limited functional group tolerance and modest yields.[2]

The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination and its C-O coupling variant, has revolutionized the formation of these bonds.[3][4] This methodology offers a milder, more versatile, and highly efficient pathway to a vast array of aryl ethers. However, the coupling of sterically hindered phenols, such as those bearing ortho-substituents, presents a distinct set of challenges. The steric bulk adjacent to the hydroxyl group can significantly impede the crucial steps of the catalytic cycle, leading to low conversion rates and catalyst deactivation.

This guide provides an in-depth analysis of the mechanistic principles governing this transformation and delivers field-proven protocols specifically optimized for the successful C-O coupling of sterically hindered phenols. We will explore the critical role of ligand selection, catalyst systems, and reaction parameters to empower researchers to overcome these synthetic hurdles.

The Catalytic Cycle: A Mechanistic Blueprint for Success

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Buchwald-Hartwig C-O coupling. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][5][6]

-

Activation of the Precatalyst: The cycle typically begins with a stable Pd(II) precatalyst. In the presence of a base, the precatalyst undergoes reductive elimination to generate the catalytically active L-Pd(0) species.[7][8] The use of modern, well-defined precatalysts is highly recommended as it ensures the efficient and reliable formation of the active catalyst.[7]

-

Oxidative Addition: The electron-rich L-Pd(0) complex undergoes oxidative addition into the aryl halide (or pseudohalide) C-X bond, forming a Pd(II) intermediate. The general reactivity order for the aryl electrophile is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[7]

-

Deprotonation and Ligand Exchange: A base is required to deprotonate the phenol, forming an alkali phenoxide. This phenoxide then displaces the halide on the palladium center to form a palladium-phenoxide complex.[5][9] This step can be particularly sensitive to the steric hindrance on the phenol.

-

Reductive Elimination: This is the final, product-forming step. The diaryl ether is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][10] For sterically hindered substrates, this step is often rate-limiting and is the primary target for optimization through ligand design.

Caption: The catalytic cycle for the Buchwald-Hartwig C-O coupling.

Optimizing the Reaction: Key Parameters for Hindered Substrates

Success in coupling sterically hindered phenols hinges on the careful selection of four key components: the ligand, the palladium source, the base, and the solvent.

The Ligand: The Architect of Reactivity

For sterically hindered substrates, the choice of ligand is the single most important factor. Bulky, electron-rich biarylmonophosphine ligands are essential for achieving high yields.[3][11][12]

-

Causality: These ligands promote the formation of a monoligated L-Pd(0) species, which is more sterically accessible and electronically richer, thus facilitating the oxidative addition step.[3] Crucially, the steric bulk of the ligand accelerates the rate-limiting reductive elimination step, forcing the product off the palladium center and turning the catalyst over efficiently.[3][9] Without sufficient steric pressure from the ligand, the catalyst can stall at the palladium-phenoxide stage.

| Ligand Name | Structure | Key Features & Applications |

| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | Excellent general ligand for C-O coupling, particularly effective for hindered phenols and less reactive aryl chlorides.[12] |

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Highly active for a broad range of C-N and C-O couplings. Its electron-rich nature is beneficial for challenging substrates.[13] |

| AdCyBrettPhos | (Adamantan-1-yl)(cyclohexyl)(3,6-dimethoxy-2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine | An even more sterically demanding ligand, designed for extremely challenging couplings, including fluorinated alcohols.[13] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active and versatile ligand, often successful where others fail. |

The Palladium Source: The Case for Precatalysts

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are strongly recommended for reproducibility and efficiency.[7][9][14]

-

Causality: Precatalysts are air- and moisture-stable Pd(II) complexes that reliably and quantitatively generate the active L-Pd(0) catalyst in situ.[7] This avoids the often inefficient and variable reduction of Pd(II) salts, which can lead to lower catalyst activity and inconsistent results.[15] Generations 3 and 6 (G3, G6) of the Buchwald precatalysts are particularly effective and user-friendly.[7]

The Base: The Proton Manager

The base plays the critical role of deprotonating the phenol. For hindered and less acidic phenols, a strong base is typically required.

-

Causality: The deprotonation event is essential for the phenol to displace the halide from the palladium center. Insufficient base strength can halt the cycle at this stage. However, the choice must be balanced with the functional group tolerance of the substrates, as very strong bases can cause decomposition of sensitive groups.[7][9]

| Base | pKaH (approx.) | Common Use & Properties |

| NaOtBu | 19 | A very strong, common base. Effective but can be incompatible with base-sensitive functional groups (e.g., esters).[7] |

| K₃PO₄ | 12.3 | A strong, effective base that often shows broader functional group tolerance than alkoxides.[7][13] |

| Cs₂CO₃ | 10 | A moderately strong base with good solubility in many organic solvents. Often a good starting point for optimization.[7][16] |

The Solvent: The Reaction Environment

The solvent must dissolve the reactants and stabilize the catalytic intermediates.

-

Causality: Aprotic, non-polar, or weakly polar solvents are standard. Toluene is the most common and reliable solvent for these reactions.[9] Ethereal solvents like dioxane or THF are also frequently used.[7][9] The choice can influence reaction rates and, in some cases, prevent catalyst precipitation.

Experimental Protocol: C-O Coupling of 2,6-Dimethylphenol with 4-Bromotoluene

This protocol provides a reliable starting point for the coupling of a di-ortho-substituted phenol.

Caption: General workflow for Buchwald-Hartwig C-O coupling.

Materials & Equipment:

-

Reactants: 2,6-Dimethylphenol (1.0 mmol, 1.0 equiv), 4-Bromotoluene (1.2 mmol, 1.2 equiv)

-

Catalyst System: tBuXPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

-

Base: Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Solvent: Toluene, anhydrous (5 mL)

-

Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, condenser, nitrogen or argon gas line, heating mantle or oil bath, standard glassware for workup and chromatography.

Step-by-Step Procedure:

-

Inerting the Flask: Place an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon. Allow it to cool to room temperature.

-

Adding Reagents: To the flask, add 2,6-dimethylphenol (122 mg), 4-bromotoluene (205 mg), K₃PO₄ (425 mg), and the tBuXPhos Pd G3 precatalyst (15.5 mg).

-

Solvent Addition: Briefly evacuate and backfill the flask with inert gas (repeat 3 times). Add 5 mL of anhydrous, degassed toluene via syringe.

-

Reaction: Fit the flask with a condenser, ensuring a continued positive pressure of inert gas. Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether product.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand for the substrate.3. Base is not strong enough.4. Reaction temperature is too low. | 1. Ensure rigorous inert techniques; use a fresh precatalyst.2. Screen a more sterically demanding ligand (e.g., AdCyBrettPhos).3. Switch to a stronger base like NaOtBu (if compatible with functional groups).4. Increase the temperature in 10 °C increments (up to solvent boiling point). |

| Hydrodehalogenation of Aryl Halide | Water or protic impurities in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Use an oven-dried flask. |

| Reaction Stalls After Partial Conversion | Catalyst has decomposed. | Use a precatalyst to ensure clean catalyst formation. Maintain strict inert conditions throughout the reaction. |

| Inconsistent Results | Heterogeneous mixture (base not dissolving).Inconsistent catalyst activation. | Ensure vigorous stirring. Consider a solvent with better solubility for the base (e.g., dioxane with Cs₂CO₃).[7] Use a precatalyst for reliable activation. |

References

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

-

Wang, D., et al. (2020). Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. Chemical Science, 11(8), 2135-2140. [Link]

-

Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate. [Link]

-

Ehrentraut, D., et al. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1620. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. [Link]

-

Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point†. (2004). ResearchGate. [Link]

-

Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2014). Dalton Transactions, 43(35), 13243-13250. [Link]

-

Albeshy, R., & Alalwan, H. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry, 12, 75-91. [Link]

-

Frlan, R., & Kikelj, D. (2006). Recent progress in diaryl ether synthesis. Synthesis, 2006(14), 2271-2285. [Link]

-

Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. [Link]

-

Vantourout, J. C., et al. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

-

Reddy, D., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2078-2087. [Link]

-

Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Nature, 509(7500), 299-309. [Link]

-

Preparation of Sec and Tert Amines. (2026, February 13). WordPress. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]

-

Kaur, N., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6542-6546. [Link]

Sources

- 1. Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers [scirp.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]

- 15. reddit.com [reddit.com]

- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

Application Note: Determination of the Solubility of 2,6-Dimethyl-4-(piperazin-1-yl)phenol in Dimethyl Sulfoxide (DMSO)

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and formulation scientists on the determination of the solubility of 2,6-Dimethyl-4-(piperazin-1-yl)phenol in dimethyl sulfoxide (DMSO). Accurate solubility data in DMSO is fundamental for the integrity of high-throughput screening (HTS) campaigns and various in vitro biological assays. We present two robust, field-proven protocols: the "gold standard" Shake-Flask method for thermodynamic equilibrium solubility and a high-throughput turbidimetric method for kinetic solubility assessment. This guide emphasizes the scientific rationale behind procedural steps, ensuring that researchers can generate reliable and reproducible data critical for advancing drug discovery programs.

Introduction: The Foundational Role of DMSO and Solubility

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that holds a preeminent position in the landscape of drug discovery and development.[1][2] Its unparalleled ability to dissolve a vast spectrum of both polar and nonpolar compounds makes it an indispensable vehicle for preparing high-concentration stock solutions for biological screening.[3] The use of DMSO stock solutions is a cornerstone of modern HTS, enabling the consistent delivery of test compounds to aqueous assay environments.[1]

However, the success of these assays is predicated on a critical, and often assumed, parameter: the complete dissolution of the compound in the DMSO stock. Undissolved compound leads to erroneously low concentrations in assays, which can cause promising candidates to be overlooked (false negatives) or produce inconsistent data. Therefore, an accurate determination of a compound's maximum solubility in DMSO is not a trivial pursuit but a mandatory step for ensuring data integrity.

This application note focuses on 2,6-Dimethyl-4-(piperazin-1-yl)phenol, a molecule featuring a phenolic hydroxyl group (a hydrogen bond donor), a basic piperazine moiety (hydrogen bond acceptors), and lipophilic dimethyl groups. This combination of functional groups suggests moderate to good solubility in a polar solvent like DMSO, but experimental verification is essential.

Compound Profile: 2,6-Dimethyl-4-(piperazin-1-yl)phenol

A thorough understanding of the test article's physicochemical properties is critical for experimental design.

| Property | Value | Source/Method |

| Chemical Structure |  | ChemDraw |

| Molecular Formula | C₁₂H₁₈N₂O | Calculated |

| Molecular Weight | 206.28 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | --- |

| Key Structural Features | Phenolic -OH, tertiary amines (piperazine), substituted benzene ring. | --- |

Note: As this is a novel or research-specific compound, some physical properties like melting point are not publicly documented and must be determined experimentally.

Principles of Solubility Measurement: Thermodynamic vs. Kinetic

It is crucial to distinguish between two types of solubility measurements, as they provide different but complementary information.[4]

-

Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[5] The Shake-Flask method is the benchmark for determining thermodynamic solubility.[6][7]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[8] This method is more representative of how compounds are handled in HTS and provides a rapid assessment of solubility under non-equilibrium conditions.[9][10] Turbidimetric or nephelometric assays are common high-throughput methods for this purpose.[11]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the definitive method.[5]

Causality: The core principle is to create a supersaturated solution and allow it to equilibrate over an extended period (24-48 hours). This duration ensures that the rate of dissolution equals the rate of precipitation, reflecting the true thermodynamic equilibrium.[7]

-

2,6-Dimethyl-4-(piperazin-1-yl)phenol (solid powder, >98% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Glass vials (e.g., 2 mL) with PTFE-lined caps

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker in a temperature-controlled environment (25 °C)

-

High-speed centrifuge

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Supersaturated Solution: Add an excess amount (e.g., ~5-10 mg) of solid 2,6-Dimethyl-4-(piperazin-1-yl)phenol to a tared glass vial. The exact mass should be recorded. Rationale: Ensuring an excess of solid is present is mandatory for achieving a saturated solution at equilibrium.[6]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to the vial. Cap the vial securely.

-

Equilibration: Place the vials on an orbital shaker set to a moderate speed within a temperature-controlled incubator at 25 °C. Agitate the samples for 24 to 48 hours. Rationale: Extended agitation is required to overcome kinetic barriers and ensure the system reaches a true thermodynamic equilibrium.[7][9]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid. Rationale: Centrifugation effectively separates the solid and liquid phases without introducing heat or further dissolution that could occur with other methods.

-

Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant using a positive displacement pipette, ensuring no solid particles are disturbed. For an additional layer of validation, filter the collected supernatant through a 0.22 µm DMSO-compatible syringe filter. Rationale: Filtration removes any fine particulates that may not have been pelleted, preventing overestimation of the solubility.

-

Quantification: Prepare a standard curve of 2,6-Dimethyl-4-(piperazin-1-yl)phenol in DMSO of known concentrations. Accurately dilute the filtered supernatant with DMSO to fall within the linear range of the standard curve. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculation: The concentration determined by HPLC represents the thermodynamic solubility of the compound in DMSO at 25 °C. Express the final result in units such as mg/mL and mM.

Protocol 2: High-Throughput Kinetic Solubility Assessment via Turbidimetry

This protocol provides a rapid assessment of solubility upon dilution from a DMSO stock, mimicking HTS conditions.[10]

Causality: This method relies on the principle that when a compound precipitates out of a solution, it forms fine particles that scatter light. The increase in turbidity (measured as absorbance) is directly proportional to the amount of precipitated material. The concentration at which turbidity significantly increases above the baseline is considered the kinetic solubility limit.[11]

-

High-concentration stock solution of 2,6-Dimethyl-4-(piperazin-1-yl)phenol in 100% DMSO (e.g., 50 mM)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear, flat-bottom)

-

Multi-channel pipettes or automated liquid handler

-

Plate reader capable of measuring absorbance at a non-interfering wavelength (e.g., 620 nm)

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved.

-

Serial Dilution: In a 96-well plate (the "source plate"), create a 2-fold serial dilution of the DMSO stock solution with pure DMSO to generate a range of concentrations (e.g., from 50 mM down to ~0.1 mM).

-

Assay Plate Preparation: Using a multi-channel pipette, transfer a small volume (e.g., 2 µL) of each concentration from the source plate to a new, clear 96-well assay plate. Include wells with 2 µL of pure DMSO as a negative control.

-

Buffer Addition: Rapidly add 198 µL of PBS (pH 7.4) to each well of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%. Rationale: Rapid addition and mixing simulate the conditions of an automated HTS screen, where a small volume of DMSO stock is introduced into a larger volume of aqueous buffer.[11]

-

Incubation: Incubate the plate at room temperature (25 °C) for 1 to 2 hours. Rationale: This incubation period allows time for the precipitation of the less soluble compound to occur and stabilize.[11]

-

Measurement: Measure the absorbance of each well at 620 nm using a microplate reader. Rationale: At 620 nm, most organic molecules do not have significant absorbance, so any signal detected is primarily due to light scattering by precipitated particles.[10]

-

Data Analysis: Plot the absorbance at 620 nm versus the final compound concentration. The kinetic solubility is determined as the concentration at which the absorbance value begins to rise sharply above the baseline of the control wells.

Data Presentation and Interpretation

The results from these protocols should be tabulated clearly. The following table provides an illustrative example of how data for a compound like 2,6-Dimethyl-4-(piperazin-1-yl)phenol might be presented.

| Parameter | Result (Illustrative) | Method | Key Insights |

| Thermodynamic Solubility | 125 mg/mL (~606 mM) | Shake-Flask with HPLC-UV Quantification | The compound is highly soluble in pure DMSO, suitable for preparing high-concentration stock solutions (>100 mM) for screening libraries. |

| Kinetic Solubility (in PBS, 1% DMSO) | 85 µM | Turbidimetric Assay (pH 7.4) | While highly soluble in neat DMSO, solubility drops significantly in aqueous buffer. This is the relevant solubility limit for most cell-based assays. |

Conclusion

The protocols detailed in this application note provide a robust framework for accurately determining both the thermodynamic and kinetic solubility of 2,6-Dimethyl-4-(piperazin-1-yl)phenol. Establishing the thermodynamic solubility in neat DMSO is crucial for the reliable preparation of master stock solutions. Concurrently, assessing the kinetic solubility in a physiologically relevant aqueous buffer is essential for designing and interpreting biological assays, preventing artifacts, and ensuring the generation of high-quality, reproducible data in any drug discovery endeavor.

References

-

Dimethyl sulfoxide. Wikipedia.[Link]

-

DMSO Physical Properties. Gaylord Chemical.[Link]

-

Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. Annals of the New York Academy of Sciences.[Link]

-

The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical.[Link]

-

Turbidimetric (Kinetic) Solubility Assay. Domainex.[Link]

-

Physical properties of dimethyl sulphoxide and water. ResearchGate.[Link]

-

Another aspect in use of DMSO in medicinal chemistry. Atlas of Science.[Link]

-

Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov.[Link]

-